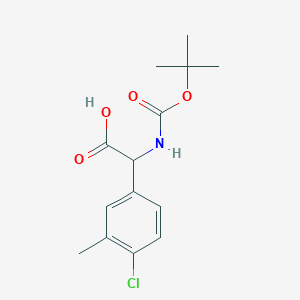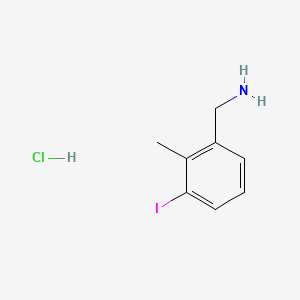
3-Nitro-8-propoxyquinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-8-propoxyquinolin-4-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. The compound features a nitro group at the 3-position, a propoxy group at the 8-position, and a hydroxyl group at the 4-position of the quinoline ring. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-8-propoxyquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 8-propoxyquinolin-4-ol using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require controlled temperatures to ensure selective nitration at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-8-propoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed:
Reduction of the nitro group: 3-Amino-8-propoxyquinolin-4-ol.
Oxidation of the hydroxyl group: 3-Nitro-8-propoxyquinolin-4-one.
Scientific Research Applications
3-Nitro-8-propoxyquinolin-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a pharmacophore in drug discovery, particularly in the development of antimalarial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 3-Nitro-8-propoxyquinolin-4-ol is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in critical biological pathways, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
3-Nitroquinoline: Lacks the propoxy and hydroxyl groups, making it less versatile in terms of chemical reactivity.
8-Propoxyquinoline: Lacks the nitro and hydroxyl groups, reducing its potential biological activity.
4-Hydroxyquinoline: Lacks the nitro and propoxy groups, limiting its applications in medicinal chemistry.
Uniqueness: 3-Nitro-8-propoxyquinolin-4-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C12H12N2O4 |
|---|---|
Molecular Weight |
248.23 g/mol |
IUPAC Name |
3-nitro-8-propoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12N2O4/c1-2-6-18-10-5-3-4-8-11(10)13-7-9(12(8)15)14(16)17/h3-5,7H,2,6H2,1H3,(H,13,15) |
InChI Key |
NZZFDGYSQHLKTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)



![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B13479277.png)

![1-[3,3-Dimethyl-1-(trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13479284.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methyl}-4-hydroxypyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13479288.png)

![Tert-butyl 1,1-dichloro-2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13479301.png)

![1-[(3-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13479311.png)


